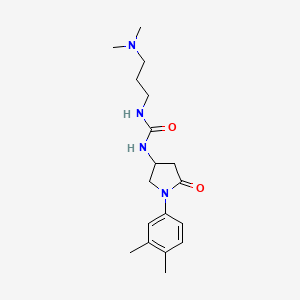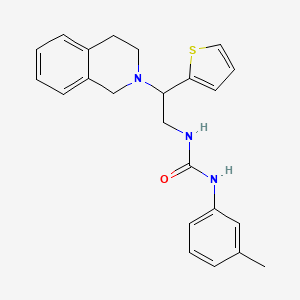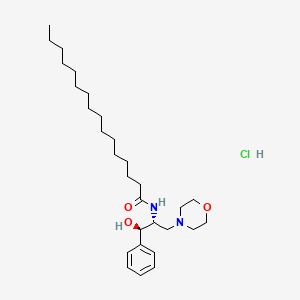
2-Phenyl-1,3-thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-thiazol-5-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related thiazole compounds often involves the reaction of suitable precursors such as hydrazine derivatives, carboxylic acids, or halogenated compounds with thioureas or thiazol-2-amines. For instance, N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized using a Hantzsch thiazole reaction involving microwave heating, which suggests that similar methods could potentially be applied to synthesize this compound . Additionally, metal complexes of related thiazole compounds have been synthesized, indicating that this compound could also form complexes with various metals .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the interactions between molecules. For example, the crystal structures of cocrystals and salts of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids have been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions . These findings suggest that this compound could also exhibit similar intermolecular interactions in its crystalline form.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often acting as ligands to form complexes with metals or as reactants in the formation of cocrystals with other compounds. The papers describe the formation of metal complexes and the interaction of thiazole derivatives with carboxylic acids to form hydrogen-bonded structures . These reactions are indicative of the potential reactivity of this compound with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from their molecular structure and the types of intermolecular interactions they exhibit. For instance, the presence of hydrogen bonding and π-π interactions can influence the melting points, solubility, and crystal packing of these compounds . Additionally, the formation of metal complexes can affect properties such as magnetic moments and molar conductance . The photoluminescent properties of related compounds, as well as their phase behavior, have also been studied, suggesting that this compound may exhibit similar properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazoles
2-Phenyl-1,3-thiazol-5-amine is utilized in the synthesis of various thiazole derivatives. Kumar et al. (2013) reported an efficient route to synthesize thiazoles using a one-step chemoselective thionation-cyclization of functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013). Additionally, Kumar et al. (2013) synthesized heterocyclic azodyes from 5-Phenyl-1,3,4-thiadiazole-2-amine, exploring its utility in developing new compounds with potential biological activity (Kumar, Keshavayya, Rajesh, Peethambar, & Ali, 2013).
Antimicrobial Agents
The compound has been used in synthesizing antimicrobial agents. For instance, Bikobo et al. (2017) created a series of N-phenyl-thiazol-2-amine derivatives with significant antimicrobial activity against various bacterial and fungal strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017). This highlights its potential in combating infectious diseases.
Anticancer Research
In cancer research, thiazol-2-amine derivatives are synthesized for evaluating their anticancer properties. Yakantham, Sreenivasulu, & Raju (2019) synthesized thiazol-4-amine derivatives and tested them against various human cancer cell lines, showing promising results (Yakantham, Sreenivasulu, & Raju, 2019).
Corrosion Inhibition
Kaya et al. (2016) conducted studies on thiazole derivatives for their potential as corrosion inhibitors. They used density functional theory and molecular dynamics simulations to predict the efficacy of these compounds in protecting iron metal against corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Molecular Structure Analysis
Strzemecka et al. (2017) studied the structure of thiazole derivatives in solution, providing insights into their molecular behavior and potential applications in various fields (Strzemecka, Fijałkowski, & Nowaczyk, 2017).
Pharmaceutical Synthesis
The compound is also important in the preparation of pharmaceuticals. Naskar et al. (2015) synthesized Schiff bases of 1, 3, 4-thiadiazole derivatives, demonstrating significant anticancer activity in their study (Naskar, Singha, Guria, Singh, Ashokkumar, & Maity, 2015).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, may be influenced by environmental factors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMSQYWGWBIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87657-91-8 |
Source


|
| Record name | 2-phenyl-1,3-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)




![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

